2-(4-Chlorophenyl)-5-amino-2H-tetrazole, CAS 85833-79-0, is a nitrogen-rich heterocyclic compound belonging to the aryl-substituted aminotetrazole class. Materials in this class are investigated for applications as energetic materials and gas generants due to their high heats of formation, significant nitrogen content, and ability to decompose into large volumes of nitrogen gas. The key procurement-relevant attributes for this compound class are thermal stability, density, and sensitivity to external stimuli, which are critically dependent on the specific isomeric form and substituent pattern of the molecule [1].
In the procurement of energetic materials, substituting closely related isomers is not viable. For aryl-aminotetrazoles, the position of the aryl substituent (N1 vs. N2 on the tetrazole ring) fundamentally alters the compound's safety and performance profile. The N2-substituted isomer, 2-(4-chlorophenyl)-5-amino-2H-tetrazole, exhibits significantly different thermal stability and sensitivity compared to its N1-substituted counterpart [REFS-1, REFS-2]. This makes precise, CAS-number-specific procurement essential, as substituting the wrong isomer can lead to materials with a lower safety margin and unpredictable performance under operational conditions.
2-(4-Chlorophenyl)-5-amino-2H-tetrazole exhibits a decomposition temperature of 287 °C, which is 40 °C higher than its direct isomer, 1-(4-chlorophenyl)-5-amino-1H-tetrazole (247 °C) [1].
| Evidence Dimension | Thermal Decomposition Temperature (Td) by DSC |
| Target Compound Data | 287 °C |
| Comparator Or Baseline | 1-(4-chlorophenyl)-5-amino-1H-tetrazole at 247 °C |
| Quantified Difference | +40 °C |
| Conditions | Differential Scanning Calorimetry (DSC) at a heating rate of 5 °C/min. |
This significant increase in thermal stability allows for a wider margin of safety during handling, formulation, and storage, and enables its use in applications requiring higher temperature survivability.
The measured crystal density of the target N2-isomer is 1.55 g·cm⁻³, which is higher than the 1.52 g·cm⁻³ density of the N1-isomer comparator [1].
| Evidence Dimension | Crystal Density (ρ) |
| Target Compound Data | 1.55 g·cm⁻³ |
| Comparator Or Baseline | 1-(4-chlorophenyl)-5-amino-1H-tetrazole at 1.52 g·cm⁻³ |
| Quantified Difference | +1.97% |
| Conditions | Single-crystal X-ray diffraction at 173 K. |
Higher density is a critical parameter for energetic materials, as it directly correlates with increased volumetric energy content and superior detonation performance (velocity and pressure).
Based on its higher density and calculated heat of formation, 2-(4-chlorophenyl)-5-amino-2H-tetrazole shows slightly improved calculated detonation performance over its N1-isomer, with a detonation pressure of 23.4 GPa and velocity of 7564 m·s⁻¹ [1].
| Evidence Dimension | Calculated Detonation Pressure (P) and Velocity (Dv) |
| Target Compound Data | P = 23.4 GPa; Dv = 7564 m·s⁻¹ |
| Comparator Or Baseline | 1-(4-chlorophenyl)-5-amino-1H-tetrazole at P = 23.0 GPa; Dv = 7552 m·s⁻¹ |
| Quantified Difference | P: +0.4 GPa; Dv: +12 m·s⁻¹ |
| Conditions | Calculations performed with EXPLO5 v6.01 software based on experimental densities. |
Even small improvements in detonation pressure and velocity are significant, indicating a more efficient and powerful energetic material for performance-critical applications.
The class of 2-Aryl-5-aminotetrazoles, to which the target compound belongs, has been demonstrated to be significantly less sensitive to impact and friction compared to the corresponding 1-Aryl isomers [1]. This provides a critical safety advantage in handling, transport, and processing.
| Evidence Dimension | Mechanical Sensitivity (Impact & Friction) |
| Target Compound Data | Lower sensitivity |
| Comparator Or Baseline | 1-Aryl-5-aminotetrazole isomer class (Higher sensitivity) |
| Quantified Difference | Not quantified for this specific compound in the source, but stated as 'significantly less sensitive' for the class. |
| Conditions | General finding for the compound class. |
Lower sensitivity is a primary driver in the development of modern Insensitive Munitions (IM), making this compound a more suitable choice for applications where safety and reliability are paramount.
The combination of significantly higher thermal stability (Td = 287 °C) and a lower sensitivity profile makes this compound a prime candidate for developing next-generation IM-compliant explosives and propellants that are safer to handle and store [REFS-1, REFS-2].
The compound's high thermal stability provides a sufficient liquid range before decomposition, suggesting its suitability as a component in melt-cast explosive formulations, which offer advantages in processing and achieving high-density charges [1].
With its superior crystal density and favorable detonation characteristics, this specific isomer serves as a valuable building block for advanced energetic compositions where maximizing volumetric performance is a key design requirement [1].